Home > Products > Screening Compounds P86363 > 4-METHYL-N-[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]BENZAMIDE
4-METHYL-N-[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]BENZAMIDE - 862809-88-9

4-METHYL-N-[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]BENZAMIDE

Catalog Number: EVT-3051849
CAS Number: 862809-88-9
Molecular Formula: C15H12N4O2
Molecular Weight: 280.287
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Cyclization of hydrazides: This method commonly utilizes carboxylic acid hydrazides reacted with reagents like carbon disulfide, phosphorus oxychloride (POCl3), or thionyl chloride (SOCl2) under various reaction conditions [, , , , , , , ].
  • Reaction of tetrazoles: Utilizing 5-substituted tetrazoles with acyl chlorides provides an alternative route for synthesizing specific oxadiazole derivatives [].
Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is often characterized using techniques like X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy. These analyses provide valuable insights into bond lengths, bond angles, dihedral angles, and intermolecular interactions, contributing to a deeper understanding of structure-activity relationships [, , , , , , , , ].

Mechanism of Action
  • Enzyme inhibition: Some derivatives exhibit enzyme inhibitory activity by binding to the active site of the target enzyme. This interaction can be competitive, non-competitive, or uncompetitive depending on the specific compound and enzyme [, , , , ].
  • Antioxidant activity: Certain derivatives scavenge free radicals, protecting cells from oxidative stress and damage [, ].
Applications

Antimicrobial Activity

Several studies demonstrate the potential of 1,3,4-oxadiazole derivatives as antibacterial and antifungal agents [, , , , , ]. The presence of specific substituents on the oxadiazole ring has been shown to influence their efficacy against different microbial strains. For example, compounds with halogen substituents often exhibit enhanced activity against certain bacteria [].

Anticancer Activity

Research suggests that some 1,3,4-oxadiazole derivatives possess antiproliferative activity against various cancer cell lines [, , , ]. The mechanism of action often involves inhibiting critical enzymes involved in cell growth and proliferation.

Anti-inflammatory Activity

The ability of certain 1,3,4-oxadiazole derivatives to inhibit inflammatory mediators, such as tumor necrosis factor-α (TNF-α), highlights their potential as anti-inflammatory agents []. These compounds hold promise for treating inflammatory diseases like rheumatoid arthritis.

Antioxidant Activity

Some 1,3,4-oxadiazole derivatives exhibit potent antioxidant properties by scavenging free radicals [, ]. This activity suggests their potential use in preventing or treating oxidative stress-related diseases.

Enzyme Inhibition

Various 1,3,4-oxadiazole derivatives demonstrate potent inhibitory activity against different enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), urease, alkaline phosphatase, and phosphodiesterase 4 (PDE4) [, , , ]. This diverse enzyme inhibition profile highlights their potential for treating various diseases, including Alzheimer's disease, myasthenia gravis, and inflammatory conditions.

Materials Science

The unique properties of certain 1,3,4-oxadiazole derivatives, such as their thermal stability and energetic potential, make them attractive candidates for materials science applications []. For example, some derivatives have been investigated as potential precursors for energetic materials.

2-Methyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)-3-(methylsulfonyl)-4-(trifluoromethyl)benzamide

  • Compound Description: This compound represents a key subject in the development of a new, thermodynamically stable crystalline form. This new form exhibits advantageous properties for the stability of suspension formulations. []
  • Relevance: Both this compound and 4-methyl-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide share the core structure of a benzamide substituted with a 1,3,4-oxadiazole ring at the amide nitrogen. The variations lie in the substituents on the benzamide and oxadiazole rings. []

N-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (5c)

  • Compound Description: This compound demonstrated noteworthy anticancer activity, specifically exhibiting higher selectivity towards HOP-92 (Non-Small Cell Lung Cancer) with a 34.14% growth inhibition at a 10 µM concentration. []
  • Relevance: This compound, like 4-methyl-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide, contains a 1,3,4-oxadiazole ring. The key difference lies in the substitution pattern; 5c has a pyridin-2-amine moiety attached to the methylene group at position 2 of the oxadiazole ring, whereas the target compound has a benzamide group directly attached to the oxadiazole ring. []

N-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (5f)

  • Compound Description: This compound exhibited dual activity, showing both anticancer and antifungal properties. Its anticancer activity was notable against HOP-92 cell lines with a 35.29% growth inhibition at 10 µM. Additionally, it demonstrated antifungal activity with a minimum inhibitory concentration (MIC) of 4 µg/mL. []
  • Relevance: Similar to 4-methyl-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide, this compound features a 1,3,4-oxadiazole ring. The structural variation lies in the substitution pattern, where 5f has a pyridin-2-amine moiety attached to the methylene group at position 2 of the oxadiazole ring, unlike the directly attached benzamide group in the target compound. []

N-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (5g)

  • Compound Description: Demonstrating anticancer potential, this compound showed higher selectivity towards HOP-92 cell lines and achieved a 31.59% growth inhibition at a concentration of 10 µM. []
  • Relevance: This compound shares a structural resemblance with 4-methyl-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide, both containing a 1,3,4-oxadiazole ring. The distinction lies in the substitution pattern; 5g features a pyridin-2-amine moiety linked to the methylene group at position 2 of the oxadiazole ring, in contrast to the directly attached benzamide in the target compound. []
  • Compound Description: EPPA-1 is a novel, third-generation phosphodiesterase 4 (PDE4) inhibitor. It exhibits potent in vitro and in vivo anti-inflammatory activity, surpassing first and second-generation inhibitors like rolipram, roflumilast, and cilomilast. Importantly, EPPA-1 demonstrates a significantly improved therapeutic index with lower emetogenicity compared to other PDE4 inhibitors. []
  • Relevance: Although structurally distinct from 4-methyl-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide, both compounds belong to the same chemical class of 1,3,4-oxadiazole derivatives. This shared heterocyclic core is crucial for their biological activities. []

N-(5-(Alkylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamides (6a-i)

  • Compound Description: This series of compounds was synthesized as potential alkaline phosphatase inhibitors. Notably, compound 6i exhibited the most potent activity with an IC50 value of 0.420 μM, exceeding the standard KH2PO4 (IC50 = 2.80 μM). Molecular docking studies indicated favorable binding interactions of these compounds with alkaline phosphatase. []
  • Relevance: These compounds share a structural similarity with 4-methyl-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide, particularly in the presence of a benzamide group linked to the 1,3,4-oxadiazole ring. The variations lie in the substituents at position 5 of the oxadiazole ring, where the related compounds have alkylthiomethyl groups compared to the pyridin-4-yl group in the target compound. []
  • Compound Description: This series of compounds, synthesized as Mannich bases of 3-substituted 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-thione derivatives, underwent docking studies to understand their potential interactions with the active site of 14DM. These compounds were screened for their antimycobacterial activity. Notably, compounds 5c and 5a exhibited potent activity against M. tuberculosis H37Rv, while compound 5f showed no activity. This study highlights the importance of substitutions at the para position for enhanced antimycobacterial activity. []
  • Relevance: Structurally related to 4-methyl-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide, this series shares the core structure of a 5-(pyridin-4-yl)-1,3,4-oxadiazole. The difference lies in the presence of a thione group at position 2 of the oxadiazole ring in the related compounds, as opposed to the amine group that forms the amide bond with the benzamide moiety in the target compound. []

N-Phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine Hydrochloride

  • Compound Description: This compound is a heterocyclic 1,3,4-oxadiazole derivative synthesized from 1-isonicotinoyl-4-phenylthiosemicarbazide. []
  • Relevance: This compound is structurally similar to 4-methyl-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide as they both contain the 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine core structure. The difference lies in the substituent at the amine group, where the related compound has a phenyl group while the target compound has a 4-methylbenzamide group. []

4-Phenyl-3-(pyridin-4-yl)-1H-1,2,4-triazole-5(4H)-thione

  • Compound Description: This compound is a heterocyclic 1,2,4-triazole derivative synthesized from 1-isonicotinoyl-4-phenylthiosemicarbazide. []
  • Relevance: Although this compound differs from 4-methyl-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide in the core heterocyclic structure (triazole vs. oxadiazole), both compounds share a similar synthetic origin from thiosemicarbazide derivatives. They also both contain the pyridin-4-yl substituent, suggesting potential overlap in their chemical space and possible shared biological targets. []

N-(4-Methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine Hemihydrochloride Monohydrate

  • Compound Description: Synthesized via a CoII-catalyzed process, this compound's crystal structure reveals a symmetric N⋯H+⋯N unit. []
  • Relevance: This compound shares a high degree of structural similarity with 4-methyl-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide. Both possess a 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine core. The primary difference is the substituent on the amine group; this compound has a 4-methoxyphenyl group, while the target compound has a 4-methylbenzamide. []

N-[(5′-Substituted 2′-phenyl-1H-indol-3′-yl)methylene]-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amines

  • Compound Description: This series of compounds was designed and synthesized to explore their antimicrobial and antioxidant activities. Notably, compound 5f showed good antimicrobial activity against E. coli, S. aureus, and K. pneumoniae. Compound 3a exhibited promising radical scavenging activity. []
  • Relevance: These compounds and 4-methyl-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide share the 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine core structure. The key difference lies in the substituent on the amine group, where the related compounds have various substituted (1H-indol-3-yl)methylene groups compared to the 4-methylbenzamide in the target compound. []

N-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine Derivatives (5a-h)

  • Compound Description: Designed as potential anticancer precursors, this series of N-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine derivatives was synthesized and evaluated for in vitro anticancer activity against cervical, liver, and breast cancer cell lines. These compounds demonstrated selectivity towards liver cancer, with the most potent compound achieving an IC50 value of 2.46 μg/mL. []
  • Relevance: Structurally, these compounds are related to 4-methyl-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide through the presence of a 1,3,4-oxadiazole ring. The main difference lies in the substitution pattern. The related compounds have a 2,4-dichlorophenyl group at position 5 and various amine substituents at position 2 of the oxadiazole ring, whereas the target compound has a pyridin-4-yl group at position 5 and a benzamide substituent directly attached to the oxadiazole ring. []

5-Isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine (BMS-645737)

  • Compound Description: BMS-645737 is a potent and selective vascular endothelial growth factor receptor-2 (VEGFR-2) antagonist. Metabolic studies revealed various biotransformation pathways, including oxidation, conjugation with taurine, sulfate, glucuronide, and an unusual N-acetylglucosamine conjugate. []
  • Relevance: Both BMS-645737 and 4-methyl-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide belong to the class of 1,3,4-oxadiazole derivatives. Despite structural differences, this shared heterocyclic core suggests potential similarities in their physicochemical properties and metabolic pathways. []

2-[(2-{[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethyl)sulfanyl]-1,3-benzoxazoles

  • Compound Description: This series of novel compounds was synthesized and evaluated for antimicrobial, antioxidant, and antitubercular activities. Notably, compounds 6c, 6d, and 6e displayed potent activity and promising antitubercular activity based on molecular docking studies with the Mycobacterium tuberculosis H37Rv receptor. []

N-{5-[(5α,7α)-4,5-Epoxy-3,6-dimethoxy-17-methyl-6,14-ethenomorphinan-7-yl]-1,3,4-oxadiazol-2-yl}arenamines (7a-7q)

  • Compound Description: This series of compounds, characterized by a rigid morphine structure with a 6,14-endo-etheno bridge and a 5-(arylamino)-1,3,4-oxadiazol-2-yl residue at C(7), was synthesized and structurally confirmed. []

2,6-Difluoro-N-(2′-methyl-3′-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1′-biphenyl]-4-yl)benzamide

  • Compound Description: Identified as a novel, potent, and selective calcium release-activated calcium (CRAC) channel inhibitor, this compound emerged from a structure-activity relationship study focused on optimizing lipophilicity. []
  • Relevance: This compound and 4-methyl-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide share the 1,3,4-oxadiazole ring, although in different substitution patterns and oxidation states. The target compound contains a 1,3,4-oxadiazole, while the related compound possesses a 4,5-dihydro-1,3,4-oxadiazol-2-yl moiety. This structural similarity highlights the versatility of the oxadiazole scaffold in medicinal chemistry. []

2-(p-Tolyloxy)-3-(5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)quinoline

  • Compound Description: This series of compounds, synthesized via oxidative cyclization of N′-((2-(p-tolyloxy)quinoline-3-yl)methylene)isonicotinohydrazide, showed potential antibacterial activity against various bacterial strains. []
  • Relevance: These compounds share the 5-(pyridin-4-yl)-1,3,4-oxadiazole core structure with 4-methyl-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide. The key difference lies in the attachment of the core structure to a quinoline ring system in the related compounds, whereas the target compound has a benzamide substituent. This structural variation suggests different modes of action and potential applications. []

N-[4-Methyl-3-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)thiazol-2(3H)-ylidene]benzamide Hybrid Ring System

  • Compound Description: This compound, a hybrid ring system combining thiazole and oxadiazole rings, was synthesized and found to possess significant antibacterial activities. []
  • Relevance: This compound shares a structural similarity with 4-methyl-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide, both containing a 1,3,4-oxadiazole ring. While the target compound has a pyridin-4-yl group at position 5 of the oxadiazole ring, this related compound has a more complex substituent at the same position, incorporating a phenylthiazole moiety. This highlights the possibility of modifying the 1,3,4-oxadiazole scaffold to generate compounds with potentially enhanced antibacterial properties. []

4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one

  • Compound Description: The crystal structure of this compound has been determined. []
  • Relevance: This compound and 4-methyl-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide share a common structural motif: a 1,3,4-oxadiazole ring. They differ in the substituents attached to this ring. Specifically, the related compound has a pyridazinone moiety connected through a methylene bridge at position 2 of the oxadiazole ring, while the target compound has a benzamide group directly attached to the oxadiazole. []

N-(5-((7-Methyl-2-oxo-2H-chromen-4-yl)-methyl)-1,3,4-thiadiazol-2-yl)-benzamide Derivatives

  • Compound Description: This series of compounds, synthesized using TBTU as a coupling agent, were evaluated for in vitro antitubercular activity against the H37Rv strain of M. tuberculosis. Derivatives with electron-withdrawing substituents on the aromatic side chain showed promising activity, with compounds 4c, 4f, and 4j being active at 25 µg/mL. []
  • Relevance: Although this series of compounds differs from 4-methyl-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide in the core heterocyclic structure (thiadiazole vs. oxadiazole), both series share a similar benzamide substitution. The presence of this common structural element might suggest some overlap in their physicochemical properties and potential for biological activity, despite the difference in the heterocyclic core. []

4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide

  • Compound Description: The crystal structure of this compound has been reported. []

1-(2-(Pyridin-2-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazol-3(2H)-yl)ethan-1-one

  • Compound Description: The crystal structure of this compound has been determined. []
  • Relevance: This compound, while possessing a 1,3,4-oxadiazole ring like 4-methyl-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide, differs significantly in its substitution pattern. It features pyridine rings at positions 2 and 5 of the oxadiazole ring and an acetyl group at position 3. In contrast, the target compound has a pyridin-4-yl group at position 5 and a benzamide group directly linked to position 2 of the oxadiazole ring. []

Aqua-bis[N-(5-p-tolyl-1,3,4-oxadiazol-2-yl)benzamide-κ2N,O]zinc(II) (C32H26N6O5Zn)

  • Compound Description: The crystal structure of this zinc(II) complex, containing two N-(5-p-tolyl-1,3,4-oxadiazol-2-yl)benzamide ligands, has been reported. []
  • Relevance: This complex incorporates a ligand structurally similar to 4-methyl-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide. Both the ligand and the target compound contain a benzamide moiety directly attached to the 1,3,4-oxadiazole ring at position 2. The difference lies in the substituent at position 5 of the oxadiazole ring, where the ligand has a p-tolyl group, and the target compound has a pyridin-4-yl group. []

N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene Sulfonamides

  • Compound Description: A series of fourteen N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene sulfonamide derivatives were synthesized and investigated for their potential anti-inflammatory and anti-cancer activities. []

Substituted N-[(1,3,4-Oxadiazol-2-yl)methyl]benzamines

  • Compound Description: A series of twelve substituted N-[(1,3,4-oxadiazol-2-yl)methyl]benzamines (6a-l) was synthesized and tested for antiproliferative and antioxidant activities. Notably, compound 6e displayed significant antiproliferative activity against various cancer cell lines. Compounds 6e and 6c exhibited promising antioxidant activity. []
  • Relevance: These compounds are structurally related to 4-methyl-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide by the presence of both a benzamide and a 1,3,4-oxadiazole ring. The difference is the presence of a methylene linker between these two rings in the related compounds, which is absent in the target compound. Additionally, the related compounds have various substituents on the benzamide and oxadiazole rings. []

Tetraaquabis(2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetato)cobalt(II) Monohydrate

  • Compound Description: The crystal structure of this cobalt(II) complex, containing two 2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetato ligands, has been determined. []
  • Relevance: The ligands in this complex are structurally related to 4-methyl-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide. Both the ligand and the target compound feature a 5-(pyridin-4-yl)-1,3,4-oxadiazole core structure. The key distinction lies in the presence of a sulfanylacetato group at position 2 of the oxadiazole ring in the ligand, while the target compound has a benzamide group directly attached at that position. []

2-[3-Acetyl-5-(2-chloro-3-pyridyl)-2-methyl-2,3-dihydro-1,3,4-oxadiazol-2-yl]-4-fluorophenyl acetate

  • Compound Description: The crystal structure of this compound has been determined. []
  • Relevance: This compound and 4-methyl-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide both contain a 1,3,4-oxadiazole ring, albeit with different substitution patterns and oxidation states. This difference suggests that they are likely to have different biological activities. []

(R)-N-(1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide (VNI)

  • Compound Description: VNI is a known inhibitor of protozoan CYP51, an enzyme involved in sterol biosynthesis, and is effective in treating Chagas disease. Based on its structure, researchers designed and synthesized derivatives of VNI to target fungal CYP51 for antifungal drug development. []

Tetraaquabis(2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetato)iron(II)

  • Compound Description: The crystal structure of this iron(II) complex, containing two 2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetato ligands, has been reported. []
  • Relevance: This complex contains ligands structurally similar to 4-methyl-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide. Both the ligand and the target compound feature a 5-(pyridin-4-yl)-1,3,4-oxadiazole core. The difference lies in the substituent at position 2 of the oxadiazole ring: a sulfanylacetato group in the ligand and a benzamide group in the target compound. []

Bis(μ-4,4;6,6-bis(biphenyl-2,2′-diyldioxy)-2,2-bis{2-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]phenoxy}cyclotriphosphazene)di-μ-chlorido-bis[chloridocopper(II)]

  • Compound Description: This complex features a binuclear copper(II) core bridged by two chlorine atoms. Each copper ion is further coordinated by two pyridine nitrogen atoms from two ligands, forming a distorted CuCl3N2 square-pyramidal geometry. The ligands in this complex are based on a cyclotriphosphazene platform functionalized with pyridyl-oxadiazole units. []
  • Relevance: The ligands in this complex share the 5-(pyridin-4-yl)-1,3,4-oxadiazole unit with 4-methyl-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide. The difference lies in the connection point to the rest of the structure. In the ligands, the connection occurs at the phenoxy group attached to the oxadiazole ring, whereas in the target compound, the connection is directly at the oxadiazole ring's 2-position through the benzamide group. []

3-({5-((2-Amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides

  • Compound Description: This series of bi-heterocyclic propanamides was synthesized and evaluated as potential urease inhibitors with low cytotoxicity. The compounds demonstrated promising urease inhibitory activity and were identified as less cytotoxic agents through hemolysis assays. []
  • Relevance: While structurally distinct from 4-methyl-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide, this series of compounds shares the 1,3,4-oxadiazole ring, a common pharmacophore in medicinal chemistry. The presence of different heterocyclic systems and substituents in the related compounds highlights the potential for exploring diverse chemical space around the 1,3,4-oxadiazole moiety to target various enzymes, including urease. []

2-{[5-(Aralkyl/aryl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamides

  • Compound Description: This series of bi-heterocyclic acetamides, incorporating 1,3-thiazole and 1,3,4-oxadiazole rings, was synthesized and evaluated as potential therapeutic agents for Alzheimer's disease and diabetes. These compounds exhibited notable inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), urease, and α-glucosidase. []
  • Relevance: While structurally diverse from 4-methyl-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide, this series of compounds shares the 1,3,4-oxadiazole ring. The presence of various substituents at the 5-position of the oxadiazole ring and the incorporation of an acetamide linker attached to a 4-methyl-1,3-thiazole moiety in the related compounds highlight the versatility of the 1,3,4-oxadiazole scaffold for developing new therapeutic agents. []

2-Chloro-N-{5-[(4R,5R,10S)-dehydroabiet-4-yl]-1,3,4-thiadiazol-2-yl}benzamide

  • Compound Description: The crystal structure of this compound has been determined. []
  • Relevance: This compound, while containing a benzamide and a 1,3,4-thiadiazole ring, is structurally distinct from 4-methyl-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide, which has a 1,3,4-oxadiazole ring. The presence of the dehydroabietane diterpenoid moiety further differentiates it from the target compound. []
  • Compound Description: Several series of compounds, including 2-isonicotinoylhydrazinecarboxamide derivatives, 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine derivatives, N'-(E)-heteroaromatic-isonicotino-hydrazide derivatives, and 1-(7-chloroquinolin-4-yl)-2-(heteroaromatic)methylene hydrazone derivatives, were reviewed for their antitubercular activity. Some of these compounds exhibited promising in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains. []
  • Relevance: The 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine derivatives are closely related to 4-methyl-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide, sharing the same core structure. This highlights the potential of this scaffold for developing antitubercular agents. []

catena-Poly[[diaquanickel(II)]-bis(μ-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetato)]

  • Compound Description: The crystal structure of this nickel(II) coordination polymer, containing bridging 2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetato ligands, has been reported. []

Properties

CAS Number

862809-88-9

Product Name

4-METHYL-N-[5-(PYRIDIN-4-YL)-1,3,4-OXADIAZOL-2-YL]BENZAMIDE

IUPAC Name

4-methyl-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide

Molecular Formula

C15H12N4O2

Molecular Weight

280.287

InChI

InChI=1S/C15H12N4O2/c1-10-2-4-11(5-3-10)13(20)17-15-19-18-14(21-15)12-6-8-16-9-7-12/h2-9H,1H3,(H,17,19,20)

InChI Key

CCJJXZYERJXKRY-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=NC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.